

# H3B-8800 dosing and administration schedule for in vivo mouse studies

Author: BenchChem Technical Support Team. Date: December 2025



# **Application Notes and Protocols for H3B-8800 In Vivo Mouse Studies**

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosing and administration of **H3B-8800**, an orally available small-molecule splicing modulator, in in vivo mouse studies. **H3B-8800** has shown preferential lethality in cancer cells harboring spliceosome mutations and is being investigated for various myeloid malignancies.[1][2]

## **Quantitative Data Summary**

The following tables summarize the dosing and administration schedules of **H3B-8800** used in various preclinical mouse models.

Table 1: H3B-8800 Dosing in Xenograft and Patient-Derived Xenograft (PDX) Mouse Models



| Mouse<br>Model                                                                  | Cancer<br>Type                                   | H3B-8800<br>Dose<br>(mg/kg) | Administrat<br>ion Route | Dosing<br>Schedule                                                      | Reference |
|---------------------------------------------------------------------------------|--------------------------------------------------|-----------------------------|--------------------------|-------------------------------------------------------------------------|-----------|
| NSG mice with K562 cell xenografts (SF3B1WT or SF3B1K700E )                     | Leukemia                                         | 2, 4, 8                     | Oral                     | Daily                                                                   | [3][4]    |
| NSG mice with HNT-34 cell xenografts (endogenous SF3B1K700E )                   | Acute<br>Myeloid<br>Leukemia<br>(AML)            | Not specified               | Oral                     | Daily                                                                   | [3]       |
| PDX models<br>from CMML<br>patients (with<br>and without<br>SRSF2<br>mutations) | Chronic<br>Myelomonocy<br>tic Leukemia<br>(CMML) | 8                           | Oral                     | Daily for 10<br>days (two 5-<br>day intervals<br>with a 2-day<br>break) | [5]       |
| NSG mice with MEC1 cell xenografts (SF3B1WT or SF3B1K700E )                     | Chronic<br>Lymphocytic<br>Leukemia<br>(CLL)      | 6                           | Oral                     | Daily for 10<br>days                                                    | [6]       |

Table 2: Summary of Mouse Models and Cell Lines Used in H3B-8800 In Vivo Studies



| Mouse Strain                | Cell Line/Tumor<br>Type             | Key Genetic<br>Feature                                            | Studied Cancer                               |
|-----------------------------|-------------------------------------|-------------------------------------------------------------------|----------------------------------------------|
| NOD-scid IL2Rynull<br>(NSG) | K562                                | Isogenic SF3B1WT<br>and SF3B1K700E                                | Leukemia                                     |
| NSG                         | HNT-34                              | Endogenous<br>SF3B1K700E                                          | Acute Myeloid<br>Leukemia (AML)              |
| NSG                         | Patient-Derived<br>Xenografts (PDX) | SRSF2 mutations                                                   | Chronic<br>Myelomonocytic<br>Leukemia (CMML) |
| NSG                         | MEC1                                | Isogenic SF3B1WT<br>and SF3B1K700E<br>(luciferase-<br>expressing) | Chronic Lymphocytic<br>Leukemia (CLL)        |
| CB17-SCID                   | K562                                | SF3B1WT or<br>SF3B1K700E                                          | Leukemia                                     |

# Experimental Protocols Preparation of H3B-8800 Formulation for Oral Administration

While specific formulation details are often proprietary, a general protocol for preparing a small molecule inhibitor for oral gavage in mice is as follows:

- Vehicle Selection: A common vehicle for oral administration in mice is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The appropriate vehicle should be determined based on the solubility and stability of H3B-8800.
- Calculation of Required Amount: Calculate the total amount of H3B-8800 and vehicle needed for the entire study, accounting for the number of mice, dose, dosing volume, and duration of the experiment. A typical oral gavage volume for a mouse is 100 μL per 10 grams of body weight.
- Preparation of Formulation:



- Weigh the required amount of H3B-8800 powder.
- In a sterile container, gradually add the H3B-8800 powder to the vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
- The final concentration of the formulation should be calculated to deliver the desired dose in the appropriate volume. For example, for a 4 mg/kg dose in a 20g mouse with a dosing volume of 200 μL, the concentration would be 0.4 mg/mL.
- Storage: The prepared formulation should be stored according to the manufacturer's recommendations, typically at 4°C for short-term storage. The stability of the formulation should be validated for the duration of the study.

### In Vivo Efficacy Studies in Xenograft Models

This protocol outlines a typical efficacy study using cancer cell line-derived xenografts in immunodeficient mice.

- Animal Models: Use immunodeficient mice such as NOD-scid IL2Rynull (NSG) or CB17-SCID mice, aged 6-8 weeks.[4]
- Cell Culture and Implantation:
  - Culture human cancer cell lines (e.g., K562, HNT-34, MEC1) with the desired SF3B1 or other spliceosome mutation status under standard conditions.
  - Harvest cells and resuspend them in a suitable medium, such as a 1:1 mixture of culture medium and Matrigel.
  - $\circ$  Subcutaneously inject the cell suspension (typically 5-10 x 106 cells in 100-200  $\mu$ L) into the flank of each mouse.
- · Tumor Growth and Randomization:
  - Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width2)/2).



- When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and vehicle control groups.
- Drug Administration:
  - Administer H3B-8800 or vehicle orally via gavage according to the schedules outlined in Table 1.[3][4][6]
- · Monitoring and Endpoints:
  - Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
  - The study endpoint may be a specific tumor volume, a predetermined time point, or signs of toxicity.
  - At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).

# In Vivo Studies in Patient-Derived Xenograft (PDX) Models

PDX models more closely recapitulate the heterogeneity of human tumors.

- PDX Model Generation:
  - Obtain patient tumor tissue (e.g., bone marrow aspirates from AML or CMML patients)
     under approved protocols.[3]
  - Implant the patient material subcutaneously or orthotopically into immunodeficient mice.
- Drug Treatment and Analysis:
  - Once tumors are established and have been passaged, randomize tumor-bearing mice into treatment groups.
  - Administer H3B-8800 or vehicle as described for xenograft models.[5]
  - Monitor tumor growth and animal health.



 At the study's conclusion, collect tissues for analysis of treatment efficacy and pharmacodynamic markers.

#### **Visualizations**

#### H3B-8800 Mechanism of Action

H3B-8800 is a modulator of the spliceosome, an essential cellular machinery responsible for RNA splicing.[7] It binds to the SF3b complex, a core component of the spliceosome.[1][8] This interaction alters the splicing process, leading to the retention of introns in the final messenger RNA (mRNA).[7] In cancer cells with mutations in splicing factors like SF3B1, this altered splicing preferentially leads to cell death, while cells with wild-type splicing factors are less affected.[7]







Click to download full resolution via product page

Caption: Mechanism of action of H3B-8800 in spliceosome-mutant cancer cells.

## **Experimental Workflow for In Vivo Efficacy Study**

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of **H3B-8800** in a mouse xenograft model.





Click to download full resolution via product page

Caption: Workflow for an in vivo efficacy study of H3B-8800.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. life-science-alliance.org [life-science-alliance.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Investigating the Molecular Mechanism of H3B-8800: A Splicing Modulator Inducing Preferential Lethality in Spliceosome-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [H3B-8800 dosing and administration schedule for in vivo mouse studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607913#h3b-8800-dosing-and-administrationschedule-for-in-vivo-mouse-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com